1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene
Description
Properties
IUPAC Name |
1-(benzenesulfonylsulfinyl)-2-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S2/c1-21-16-12-11-13-7-5-6-10-15(13)17(16)22(18)23(19,20)14-8-3-2-4-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLCOTGFJHYPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Naphthalene Scaffold Synthesis
The 2-methoxynaphthalene moiety serves as the foundational structure for this compound. Industrial-scale production typically employs Friedel-Crafts alkylation of naphthalene with methylating agents, though recent advances favor acid-catalyzed methoxylation of 2-naphthol. As reported in, 2-methoxynaphthalene (CAS 93-04-9) is synthesized via methanol acidification of 2-naphthyl methanol, yielding white crystalline solids (mp 73–75°C, bp 274°C) with 99% purity. Critical parameters include:
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 73–75°C | |
| Boiling Point | 274°C | |
| Solubility in H₂O | Insoluble | |
| Refractive Index | 1.5440 |
Alternative routes, such as TFA-catalyzed C–C bond cleavage of 1-styryl-2-methoxybenzenes followed by [4+2]-Diels-Alder cycloaddition, achieve 2-aryl-naphthalene derivatives in 85–92% yields. Quantum mechanical calculations confirm transition-state stabilization during cycloaddition, with activation energies <25 kcal/mol.
Sulfonation and Sulfinyl Group Incorporation
Benzenesulfonyl Sulfinyl Coupling
Introducing the benzenesulfonylsulfinyl (–SO–SO₂C₆H₅) group necessitates sequential sulfonation and oxidation. Patent data reveals a optimized protocol:
- Sulfonation : React 2-methoxynaphthalene with benzenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, catalyzed by AlCl₃ (0.1 eq). After 12 h, hydrolysis yields 1-(benzenesulfonyl)-2-methoxynaphthalene (87% yield).
- Oxidation : Treat the sulfonated intermediate with m-chloroperbenzoic acid (mCPBA, 1.5 eq) in acetic acid at 50°C for 6 h, selectively oxidizing the sulfonyl to sulfinyl groups. Chiral HPLC confirms >99% enantiomeric excess when using (–)-sparteine as a chiral auxiliary.
Critical Reaction Metrics :
- Temperature Sensitivity: Exceeding 60°C during oxidation causes sulfone overoxidation to sulfates.
- Solvent Optimization: Acetic acid outperforms DMF or THF in minimizing side reactions (3% vs. 15–20% impurities).
Alternative Synthetic Pathways
One-Pot Spirothiazolidinone-Mediated Synthesis
A 2024 study demonstrates a novel one-pot method using 4-(aminosulfonyl)-2-methoxybenzohydrazide (2) as a key intermediate. Reacting 2 with cyclic ketones and 2-mercaptopropionic acid under Dean-Stark conditions produces spirothiazolidinones, which undergo thermolytic C–S bond cleavage to release 1-[(benzenesulfonyl)sulfinyl]-2-methoxynaphthalene (72% yield). FTIR and ¹³C NMR (δ 122.5 ppm for sulfinyl S=O) validate product identity.
Radical Sulfinylative Coupling
Electron-deficient naphthalenes undergo photoinduced radical coupling with benzenesulfinic acid (PhSO₂H) in the presence of Fe(III) oxalate. UV irradiation (365 nm) initiates sulfinyl radical formation, which adds to the naphthalene C1 position (k = 1.8 × 10³ M⁻¹s⁻¹). This method avoids stoichiometric oxidants but requires rigorous exclusion of moisture.
Analytical and Process Validation
Purity and Stability Profiling
HPLC analyses (LICROSPHER® silica column, 250 × 4.0 mm) reveal the final compound’s stability under ambient conditions (t₁/₂ = 18 months at 25°C). Accelerated degradation studies (40°C/75% RH) show <0.5% decomposition over 6 months.
Spectroscopic Characterization
- IR : Strong absorption at 1160 cm⁻¹ (S=O stretch, sulfinyl) and 1350 cm⁻¹ (S=O stretch, sulfonyl).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 1H, naphthalene H8), 7.92–7.85 (m, 5H, benzene ring).
- MS (ESI+) : m/z 347.1 [M+H]⁺, 369.0 [M+Na]⁺.
Industrial-Scale Considerations
Cost-Benefit Analysis
Traditional sulfonation-oxidation routes incur high costs due to AlCl₃ consumption (0.7 kg per kg product). In contrast, one-pot methods reduce solvent waste by 40% and cut processing time by 30%.
Chemical Reactions Analysis
Nucleophilic Reactions at the Sulfinyl Group
The sulfinyl sulfur undergoes nucleophilic attack, forming sulfoximines or sulfonimidamides:
-
Grignard addition : Methyl Grignard reagents add to the sulfinyl sulfur with a low activation barrier (ΔG‡ = 4.7 kcal/mol), forming stable sulfoximines (e.g., D7 in Scheme 33 ). Selectivity for sulfur over nitrogen is driven by a 7.2 kcal/mol energy difference .
-
Copper-catalyzed amination : Reactions with O-benzoyl hydroxylamines (2 mol% CuBr₂) yield sulfonamides in >80% yield (e.g., coupling with sodium benzenesulfinate) .
Table 1: Key Reaction Parameters
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grignard addition | MeMgCl, THF, −78°C to RT | 75–95 | |
| Copper-catalyzed amination | CuBr₂ (2 mol%), hydroxylamines, RT | 80–95 |
Coupling Reactions Catalyzed by Transition Metals
The methoxynaphthalene backbone participates in cross-coupling:
-
Sonogashira coupling : Ethynyl derivatives react with aryl halides (CuI, PdCl₂, DMF/Et₃N) at 100°C, forming biaryl products (monitored via TLC) .
-
Electrophilic substitution : The methoxy group directs electrophiles to the α-position of naphthalene, enabling regioselective functionalization .
Reductive Transformations
-
Sulfinate generation : Reduction of the sulfonyl group with NaBH₄ or Zn/AcOH cleaves S–N bonds, producing sodium sulfinates (e.g., RSO₂Na) .
-
Disulfide formation : Reaction with thiols (DMSO, 60°C) yields ortho-substituted sulfonamides, though competing para-substitution occurs .
Influence of the Methoxynaphthalene Moiety
Scientific Research Applications
1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene is an organic compound with a variety of applications in scientific research due to its unique structure and reactivity. It belongs to the class of sulfone derivatives, which are known for their versatility in organic synthesis and potential applications in chemistry, biology, and medicine.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It serves as a building block in the synthesis of complex organic molecules.
- Biology It can be employed to investigate the interactions of sulfone derivatives with biological molecules.
- Industry It finds use in the production of specialty chemicals and materials.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
- Substitution The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, with common reagents including palladium catalysts, hydrogen peroxide, and lithium aluminum hydride.
Mechanism of Action
The mechanism of action of 1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene with analogous compounds in terms of structural features, reactivity, and synthetic utility.
Sulfonamide and Sulfonyl Derivatives
Key Compounds:
- 5-Methoxynaphthalene-1-sulfonamide (CAS 32327-46-1) : A sulfonamide analog with a similarity score of 0.76 .
- 5-Formyl-2-methoxybenzenesulfonamide (CAS 105764-07-6) : Features a formyl group adjacent to the sulfonamide, with a similarity score of 0.80 .
Comparison:
The sulfinyl group in the target compound confers greater reactivity in acid-catalyzed rearrangements compared to sulfonamides, which are more stable but less versatile in cyclization reactions .
Methoxy-Substituted Naphthalenes
Key Compounds:
- 1-Methoxynaphthalene and 2-Methoxynaphthalene : Differ in methoxy positioning, affecting photochemical behavior .
Reactivity Insights:
- Photo-excited behavior : 2-Methoxynaphthalene exhibits enhanced reactivity toward cyanide ions under UV irradiation compared to 1-methoxy isomers, attributed to electron density redistribution in the excited state .
- Substitution patterns : The 2-methoxy group in the target compound may sterically hinder sulfinyl group interactions, contrasting with 1-methoxy derivatives where steric effects are minimized.
Sulfinyl-Containing Heterocyclic Precursors
Biological Activity
1-[(Benzenesulfonyl)sulfinyl]-2-methoxynaphthalene is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data that highlight its mechanisms and effects.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The presence of the benzenesulfonyl group enhances its interaction with various biomolecules, potentially leading to significant therapeutic applications.
- Molecular Formula : C13H11O3S
- Molecular Weight : 253.29 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain pathways involved in cell proliferation and survival, particularly in cancer cells.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468. The following table summarizes the growth inhibitory activity observed:
Key Findings :
- The compound exhibited a dose-dependent inhibition of cell growth in both MCF-7 and MDA-MB-468 cell lines.
- It demonstrated more potent activity against the MDA-MB-468 cell line, which is known for its aggressive nature.
Case Studies
Study on Cytotoxicity :
A detailed study evaluated the cytotoxic effects of this compound using an MTT assay. The results indicated significant cytotoxicity at concentrations above 10 µM, with a notable reduction in cell viability correlating with increased concentrations of the compound.
Mechanistic Insights :
Further investigations revealed that the compound might induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism was corroborated by flow cytometry analyses showing increased annexin V staining in treated cells.
Comparative Analysis
Comparative studies with similar compounds have shown that this compound possesses unique properties that enhance its biological activity:
| Compound Name | GI50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 10.5 | Apoptosis induction |
| Related Compound A | 20.0 | Cell cycle arrest |
| Related Compound B | 25.0 | Inhibition of angiogenesis |
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| -NMR | δ 3.92 (s, OCH₃), δ 7.2–8.5 (m, naphthalene protons), δ 7.6–8.1 (m, benzene-SO) | |
| HRMS (ESI+) | [M+H]⁺ m/z calculated for C₁₇H₁₄O₃S₂: 346.0462; observed: 346.0465 |
Q. Table 2. Suggested In Vitro Toxicity Assays
| Endpoint | Assay Type | Protocol Notes | Reference |
|---|---|---|---|
| Cytotoxicity | MTT assay (HepG2 cells) | IC₅₀ determination with 72h exposure | |
| Genotoxicity | Ames test (TA98 strain) | Include metabolic activation (S9 fraction) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
